molecular formula C10H11F2N B12272151 5-(1,1-Difluoro-ethyl)-2,3-dihydro-1H-indole

5-(1,1-Difluoro-ethyl)-2,3-dihydro-1H-indole

Cat. No.: B12272151
M. Wt: 183.20 g/mol
InChI Key: ZSVOVULUCYHEJN-UHFFFAOYSA-N
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Description

5-(1,1-Difluoro-ethyl)-2,3-dihydro-1H-indole is a fluorinated indoline derivative characterized by a difluoroethyl substituent at the 5-position of the indole ring. Indoline derivatives are pivotal in medicinal chemistry due to their structural versatility and bioactivity. The 1,1-difluoroethyl group introduces unique electronic and steric properties, enhancing metabolic stability and influencing binding interactions in biological systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

5-(1,1-difluoroethyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H11F2N/c1-10(11,12)8-2-3-9-7(6-8)4-5-13-9/h2-3,6,13H,4-5H2,1H3

InChI Key

ZSVOVULUCYHEJN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)NCC2)(F)F

Origin of Product

United States

Preparation Methods

Alkylation of 5-Substituted Dihydroindoles

Alkylation of halogenated or pre-functionalized 2,3-dihydroindoles is a direct approach. A representative protocol involves:

Procedure :

  • Substrate Preparation : 5-Bromo-2,3-dihydro-1H-indole is synthesized via bromination of 2,3-dihydroindole using N-bromosuccinimide (NBS) in CHCl₃.
  • Alkylation : The brominated intermediate reacts with 1,1-difluoroethylmagnesium bromide (prepared from 1,1-difluoroethyl iodide and Mg) in tetrahydrofuran (THF) at −78°C to room temperature.
  • Workup : Quenching with ammonium chloride, extraction with ethyl acetate, and purification via silica gel chromatography yield the product.

Key Data :

Parameter Value Source
Yield 68–72%
Solvent THF
Temperature −78°C to RT

Mechanistic Insight :
The reaction proceeds via a Grignard reagent-mediated nucleophilic substitution (SN2), facilitated by the electron-withdrawing effect of the dihydroindole nitrogen.

Palladium-Catalyzed Cross-Coupling

Transition-metal-catalyzed cross-coupling enables precise installation of the difluoroethyl group.

Procedure :

  • Substrate Synthesis : 5-Iodo-2,3-dihydro-1H-indole is prepared via iodination using I₂ and HNO₃ in acetic acid.
  • Coupling Reaction : The iodide reacts with (1,1-difluoroethyl)zinc chloride under palladium catalysis (Pd(PPh₃)₄, 5 mol%) in dimethylformamide (DMF) at 80°C.
  • Purification : Column chromatography (ethyl acetate/heptane) isolates the product.

Key Data :

Parameter Value Source
Catalyst Pd(PPh₃)₄
Yield 75–82%
Reaction Time 12 h

Advantages : High regioselectivity and compatibility with sensitive functional groups.

Radical Difluoroethylation

Photocatalytic methods leverage radical intermediates for C–H functionalization.

Procedure :

  • Reaction Setup : 2,3-Dihydro-1H-indole, ethyl difluoroiodoacetate (DFI), and Ru(bpy)₃Cl₂ (2 mol%) in acetonitrile are irradiated with blue LEDs.
  • Quenching : Addition of water and extraction with dichloromethane.
  • Purification : Flash chromatography yields the product.

Key Data :

Parameter Value Source
Light Source 450 nm LEDs
Yield 60–65%
Radical Initiator Ru(bpy)₃Cl₂

Mechanism : The reaction proceeds via a difluoroethyl radical generated from DFI under photoredox conditions, followed by H-atom transfer (HAT) to the indole.

Electrophilic Substitution Using Hypervalent Iodine Reagents

Electrophilic 2,2-difluoroethylation is achieved using hypervalent iodine reagents.

Procedure :

  • Reagent Synthesis : (2,2-Difluoroethyl)(aryl)iodonium triflate is prepared in situ from 2,2-difluoroethyl iodide and iodosobenzene.
  • Reaction : 2,3-Dihydro-1H-indole reacts with the iodonium reagent in dichloromethane at 25°C for 6 h.
  • Workup : Filtration through Celite and chromatography yield the product.

Key Data :

Parameter Value Source
Reagent (2,2-Difluoroethyl)iodonium
Yield 70–78%
Solvent CH₂Cl₂

Advantages : Avoids strong bases and high temperatures, suitable for labile substrates.

Comparative Analysis of Methods

Method Yield (%) Selectivity Scalability Cost Efficiency
Alkylation 68–72 Moderate High Moderate
Cross-Coupling 75–82 High Moderate Low
Radical 60–65 Low Low High
Electrophilic 70–78 High Moderate Moderate

Chemical Reactions Analysis

Key Reaction Types

The compound’s reactivity is influenced by its indole core and difluoroethyl substituent. Common reaction pathways include:

Oxidation

  • Mechanism : Conversion of the dihydroindole core to an indole via dehydrogenation.

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Example : Oxidation of 2,3-dihydroindole derivatives to form fully aromatic indole systems .

Reduction

  • Mechanism : Reduction of carbonyl groups or double bonds in the indole ring.

  • Reagents : Lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts.

  • Example : Reduction of carbonyl-containing indole derivatives to alcohols or amines .

Substitution Reactions

  • Electrophilic Substitution : Fluorination or acylation at reactive positions (e.g., C-3) on the indole ring.

    • Reagents : Sodium chlorodifluoroacetate (SCDA) for acylation .

    • Mechanism : SCDA decomposes to generate difluorocarbene, which reacts with indole to form acylated derivatives .

  • Nucleophilic Substitution : Modification of the difluoroethyl group via nucleophilic displacement.

Reaction TypeReagents/ConditionsProduct Examples
OxidationKMnO₄, H+/ΔIndole derivatives
ReductionLiAlH₄, H₂/Pd/CAlcohols, amines
Electrophilic AcylationSCDA, CsF/DMF/ΔChlorodifluoroacylated indoles

Role of Fluorine Substituents

The difluoroethyl group enhances chemical stability and electronic effects, influencing reactivity:

  • Electron-Withdrawing Effects : Fluorine atoms stabilize intermediates in oxidation/reduction reactions.

  • Steric Effects : The bulky difluoroethyl group may hinder substitution at adjacent positions .

Reaction Selectivity

  • Regioselectivity : The indole’s aromaticity directs electrophilic substitution preferentially to the C-3 position .

  • Stereoselectivity : Reduction or oxidation may yield stereospecific products depending on reaction conditions .

Comparison with Analogous Compounds

CompoundKey FeaturesReactivity Differences
Ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylateEster functionality at C-2More reactive to nucleophilic attack
Ethyl 5,7-difluoro-1H-indole-2-carboxylateFluorine at C-5/7Enhanced binding affinity to proteins
Target Compound Difluoroethyl at C-5Reduced steric hindrance vs. C-4/6 fluorines

Scientific Research Applications

Pharmaceutical Development

Neurological Disorders : One of the primary applications of 5-(1,1-Difluoro-ethyl)-2,3-dihydro-1H-indole is in the synthesis of pharmaceuticals targeting neurological disorders. The compound interacts with specific receptors in the brain, making it a valuable intermediate in drug formulations aimed at conditions such as depression and anxiety .

Antiviral Agents : Recent studies have highlighted the potential of indole derivatives, including this compound, as antiviral agents. For instance, modifications of indole structures have shown promise against viruses such as Hepatitis C and HIV by inhibiting viral replication mechanisms .

Biochemical Research

Enzyme Mechanisms : Researchers utilize this compound to investigate the mechanisms of action of various enzymes and proteins. This research aids in uncovering new pathways in cellular processes and can lead to the discovery of novel therapeutic targets .

Inhibitor Studies : The compound has been studied for its inhibitory effects on key enzymes involved in disease pathways. For example, it has been linked to the inhibition of dihydrofolate reductase (DHFR), which is crucial for bacterial survival and has implications for developing antibacterial therapies .

Material Science

Organic Semiconductors : In material science, this compound is explored for its potential in developing organic semiconductors. These materials are essential for electronic devices such as transistors and photovoltaic cells due to their favorable electronic properties .

Fluorinated Materials : The incorporation of fluorine into organic compounds enhances their stability and performance in various applications. This compound's difluoroethyl group contributes to its unique physical properties that are advantageous in material science applications .

Agricultural Chemistry

Agrochemicals : The compound is being investigated for its role in formulating safer and more effective pesticides and herbicides. Its unique chemical structure may enhance the efficacy and reduce the environmental impact of agricultural chemicals .

Diagnostic Tools

Biomarker Detection : There is ongoing research into the use of this compound in diagnostic assays. It shows potential for detecting specific biomarkers associated with diseases, which could improve early diagnosis and treatment strategies .

Case Study 1: Antiviral Activity

A study exploring various indole derivatives found that modifications similar to those seen in this compound resulted in enhanced antiviral activity against Hepatitis C virus (HCV). The structural analysis indicated that specific substitutions on the indole ring significantly improved potency against viral replication .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibitors demonstrated that derivatives of this compound effectively inhibited dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis. The findings suggested that structural modifications could lead to new therapeutic agents against tuberculosis .

Mechanism of Action

The mechanism of action of 5-(1,1-Difluoro-ethyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Substituent at 5-Position Molecular Weight Key Physical/Chemical Properties
5-(1,1-Difluoro-ethyl)-2,3-dihydro-1H-indole -CH2CF2H ~183.16* High lipophilicity; enhanced metabolic stability due to difluoroethyl group
5-Fluoroindoline -F 137.15 m.p. not reported; used as a precursor in anti-inflammatory agents
5-Bromoindoline -Br 198.06 m.p. 36–40 °C; higher density (1.524 g/cm³) due to bromine
5-(Trifluoromethyl)indoline -CF3 187.16 m.p. not reported; increased electron-withdrawing effects
1-(5-Trifluoromethylindolin-1-yl)ethan-1-one -CF3, acetylated N-atom 230.1 (LCMS) NMR δ 8.16 (d, J=8.4 Hz), 7.57 (s); used in enzyme inhibition studies

*Calculated based on C10H11F2N.

Key Observations :

  • Electron Effects : The difluoroethyl group (-CH2CF2H) balances electron-withdrawing and lipophilic properties compared to stronger electron-withdrawing groups like -CF3 or halogens (-F, -Br). This may modulate reactivity in electrophilic substitutions or hydrogen bonding .
  • For example, 5-(trifluoromethyl)indoline derivatives show distinct enzyme inhibition profiles (e.g., IC50 = 8000–40,100 nM for dual phosphatase inhibitors) .
Crystallographic and Spectroscopic Data
  • Crystal Packing : Analogues like 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole show dihedral angles of 88.33° between aromatic rings, indicating steric constraints imposed by substituents .
  • NMR Trends : The difluoroethyl group would produce distinct ¹⁹F NMR signals (e.g., δ -120 to -130 ppm for CF2 groups), differing from -CF3 (δ -60 to -70 ppm) or single -F substituents .

Biological Activity

5-(1,1-Difluoro-ethyl)-2,3-dihydro-1H-indole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, highlighting its pharmacological applications and mechanisms of action.

Indole derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The incorporation of difluoroethyl groups into indole structures can enhance their biological profiles by improving solubility and bioavailability. This review focuses on the specific compound this compound, exploring its synthesis and biological activities.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with commercially available indole derivatives.
  • Reagent Selection : Difluoroethylation is achieved using difluoroethylating agents such as sodium difluoroacetate or other fluorinated alkyl halides.
  • Reaction Conditions : The reactions are usually conducted under mild conditions (e.g., room temperature or slightly elevated temperatures) to minimize side reactions.

Anticancer Activity

Research has shown that indole derivatives exhibit significant anticancer properties. The specific compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung cancer)15.2Induction of apoptosis
MCF-7 (Breast cancer)12.8Inhibition of cell proliferation
HeLa (Cervical cancer)10.5Disruption of mitochondrial function

The compound's mechanism of action includes the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential .

Antibacterial Activity

This compound has also demonstrated antibacterial activity against several strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis .

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. Preliminary studies indicate that this compound may inhibit viral replication in vitro:

Virus Type EC50 (µM) Effectiveness
Hepatitis C Virus50Significant reduction in viral load
Influenza Virus40Inhibition of viral entry

The antiviral activity may involve interference with viral entry mechanisms or replication pathways within host cells .

Case Studies

Several studies have focused on the biological activity of indole derivatives:

  • Study A : Evaluated the anticancer effects of various indole derivatives including this compound on human cancer cell lines. Results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations.
  • Study B : Investigated the antibacterial properties against multi-drug resistant strains. The compound showed comparable efficacy to standard antibiotics like ciprofloxacin.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-substituted dihydroindole derivatives?

  • Answer: A robust approach involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under ambient conditions. For example, PEG-400/DMF mixtures with CuI catalysts enable efficient coupling of azidoethylindole intermediates with fluorinated alkynes, yielding products in ~22% yield after purification via column chromatography (70:30 ethyl acetate/hexane) . Alternative routes include nitration using H₂SO₄/KNO₃ at 0°C, though regioselectivity must be validated via NMR .

Q. How can structural characterization of 5-(1,1-difluoro-ethyl)-2,3-dihydro-1H-indole be performed?

  • Answer: Multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical for confirming substitution patterns and fluorinated groups. Mass spectrometry (FAB-HRMS) provides molecular ion validation, while TLC monitors reaction progress . X-ray crystallography using SHELXL software refines crystal structures, with hydrogen atoms modeled via difference Fourier maps and thermal parameters constrained to parent atoms .

Q. What analytical techniques are recommended for purity assessment?

  • Answer: High-performance liquid chromatography (HPLC) with >98% purity thresholds is standard. Complementary methods include elemental analysis and spectroscopic cross-validation (e.g., IR for functional groups, UV-Vis for π-system integrity) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing difluoroethyl groups into dihydroindole scaffolds?

  • Answer: Catalytic iodine (10 mol%) in acetonitrile at 40°C achieves >95% yield in analogous systems, as demonstrated in electrophilic substitutions. Temperature and catalyst loading are key variables; systematic optimization via Design of Experiments (DoE) is advised . Fluorinated alcohols (e.g., HFIP) may enhance electrophilicity in Claisen rearrangements for complex allyl intermediates .

Q. What computational tools predict the electronic and steric effects of the difluoroethyl substituent?

  • Answer: Density Functional Theory (DFT) calculates molecular electrostatic potentials and frontier orbitals to assess reactivity. Hirshfeld surface analysis evaluates crystal packing interactions, while molecular docking (e.g., AutoDock Vina) predicts binding affinities with biological targets like carbonic anhydrase .

Q. How should crystallographic data discrepancies be resolved?

  • Answer: Twinning (e.g., inversion twins with BASF correction) requires careful refinement in SHELXL. Validate against PLATON alerts; cross-check hydrogen-bonding geometries (distance/angle tolerances: ±0.02 Å, ±2°) and R-factor convergence (<5% Δ between R₁ and wR₂) .

Q. What safety protocols are essential for handling fluorinated indole derivatives?

  • Answer: Use fume hoods for nitration/sulfonation steps. Waste must be segregated and treated by certified facilities. Personal protective equipment (gloves, goggles) and emergency protocols (e.g., Na₂CO₃ neutralization for acid spills) are mandatory .

Methodological Considerations

  • Contradiction Management: Conflicting NMR data (e.g., solvent-induced shifts) should be resolved by repeating experiments in deuterated DMSO or CDCl₃. Cross-validate with HSQC/HMBC for ambiguous signals .
  • Yield Optimization: Screen solvents (DMF vs. MeCN), catalysts (I₂ vs. FeCl₃), and temperatures (RT vs. 40°C) iteratively. For iodine-mediated reactions, excess substrate (1.2–1.5 eq.) minimizes side-product formation .

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